This compound can be classified under heterocyclic compounds, specifically those containing both piperidine and pyrrole rings. The presence of functional groups such as ethoxycarbonyl and acetic acid suggests potential applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various biological pathways.
The synthesis of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid typically involves several key steps:
Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during each step of synthesis.
The molecular structure of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid can be analyzed using various spectroscopic techniques:
The compound's structure features a piperidine ring connected to an acetic acid moiety and a pyrrole ring with ethoxycarbonyl substitution, indicating potential sites for chemical reactivity.
(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid may participate in several chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent, and catalysts to facilitate the transformation effectively.
The mechanism of action for (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid is not fully elucidated but may involve interactions at specific biological targets:
Further studies involving kinetic assays and binding affinity measurements would be necessary to clarify its mechanism of action comprehensively.
The physical and chemical properties of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid include:
These properties are essential for predicting the behavior of the compound under different conditions and determining its suitability for various applications.
The potential applications of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid span several fields:
This heterocyclic compound (CAS 1142202-84-3) exemplifies advanced molecular design integrating pyrrole and piperidine frameworks. With the systematic name (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid, it features a molecular formula of C₁₇H₂₄N₂O₅ (MW: 336.38 g/mol) and represents a sophisticated small-molecule architecture with potential pharmacological relevance [2] . Its commercial availability through specialty suppliers like A2Bchem and Chem Fish underscores its utility as a synthetic intermediate in drug discovery [1] [2].
This compound integrates three distinct pharmacophores:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.38 g/mol |
| Predicted Boiling Point | 609.6 ± 55.0 °C |
| Predicted Density | 1.236 ± 0.06 g/cm³ |
| Predicted pKa | 4.66 ± 0.10 |
| SMILES | CCOC(=O)c1c(C)[nH]c(c1C)C(=O)N1CCC(CC1)CC(=O)O |
The compound’s hybrid structure enables multifaceted bioactivity:
Current Status
Table 2: Commercial Availability [1] [2]
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| A2Bchem | Not specified | 500mg | $667.00 |
| A2Bchem | Not specified | 1g | $727.00 |
| Chem Fish | Not specified | Variable | Contact |
Critical Knowledge Gaps
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9